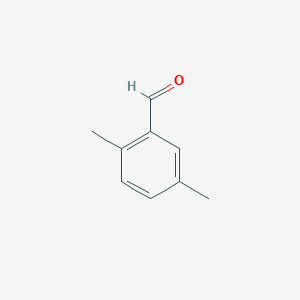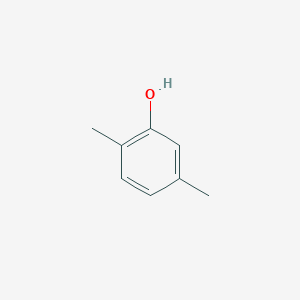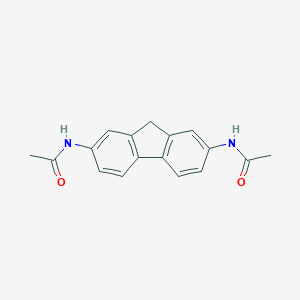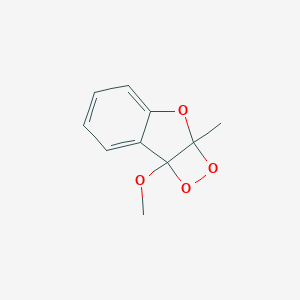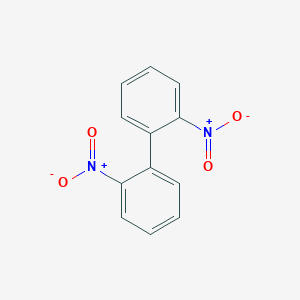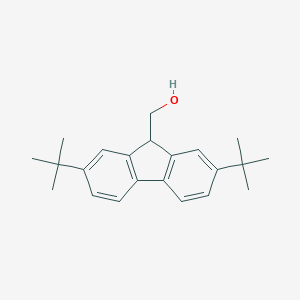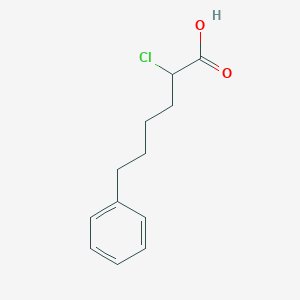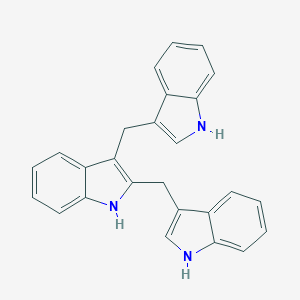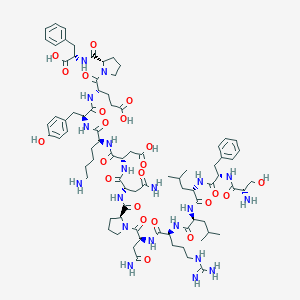![molecular formula C14H9F3O B165541 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 126091-24-5](/img/structure/B165541.png)
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
“3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde” is a chemical compound that contains a trifluoromethyl group . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized . Another study investigated the influence of the alkyl chain length and various benzene ring substituents on the biological activity of a thiourea derivative .
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
A study by Bhat et al. (2016) focused on the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. In silico molecular docking studies further supported their potential as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Synthesis of Pyrazolo[4,3-c]pyridines
Palka et al. (2014) presented a straightforward synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment. This method involved the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes. The resulting compounds were useful in further chemical applications (Palka et al., 2014).
Fluorescence Probe Development
Chu et al. (2019) synthesized a new fluorescence probe, 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC), exhibiting high selectivity and sensitivity toward homocysteine. This probe showed potential for researching the effects of homocysteine in biological systems (Chu et al., 2019).
Synthesis of Novel Pyrazole-4-carbaldehydes
Hu et al. (2010) reported the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. These compounds were confirmed by various spectroscopic methods and X-ray crystallography, contributing to chemical research (Hu et al., 2010).
Tuberculosis Inhibitory Activity
Costa et al. (2006) described the synthesis and in vitro anti-Mycobacterium tuberculosis profile of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as lead molecules for tuberculosis treatment (Costa et al., 2006).
Safety And Hazards
The safety data sheet for a similar compound, “3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHXCWTPJPLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362688 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
126091-24-5 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



